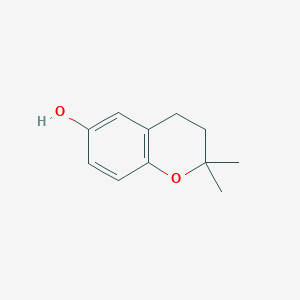

6-Hydroxy-2,2-dimethylchroman

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUWKXIPPULUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172232 | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-42-6 | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Guide to the Natural Occurrence and Isolation of 6-Hydroxy-2,2-dimethylchroman

Abstract

The 6-hydroxy-2,2-dimethylchroman scaffold is a privileged structure in natural product chemistry, forming the core of numerous bioactive molecules, including the essential vitamin E family of tocochromanols.[1] Its inherent antioxidant properties, stemming from the reactive 6-hydroxy group on the chromanol ring, make it a focal point for research in pharmaceuticals, cosmetics, and food science.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural distribution of 6-hydroxy-2,2-dimethylchroman and its derivatives. It further details the field-proven methodologies for its extraction, isolation, and purification from complex natural matrices, emphasizing the rationale behind protocol choices to ensure scientific integrity and reproducibility.

Section 1: The Chromanol Core - Natural Distribution and Significance

The 6-hydroxy-2,2-dimethylchroman moiety is a recurring theme in the molecular architecture of nature. Its prevalence is a testament to its evolutionary selection as a stable yet highly effective lipophilic antioxidant.[1]

Occurrence in Photosynthetic Organisms

The most prominent and widely distributed natural compounds featuring this scaffold are the tocopherols and tocotrienols, collectively known as vitamin E.[1] These are synthesized exclusively by photosynthetic organisms, including plants, algae, and cyanobacteria.[1] While tocopherols are found ubiquitously in most plant oils, tocotrienols are typically present in the non-photosynthetic parts of higher plants, such as seeds and bran.[1][3]

Beyond the vitamin E family, a diverse array of over 230 structurally related chromanols and chromenols have been identified in nature.[1] For instance, a related chromene, 6,7-dimethoxy-2,2-dimethylchromene, has been isolated from Ageratum houstonianum.[3] The broader class of chromones and chromanones, which share the core heterocyclic system, are ubiquitous in the plant and fungal kingdoms, exhibiting a wide range of biological activities.[4][5]

Occurrence in Fungi and Other Microorganisms

The fungal kingdom is a rich source of chromone and chromanone derivatives.[4][5] While the direct isolation of 6-hydroxy-2,2-dimethylchroman is less commonly reported, fungi are known to produce structurally related compounds. For example, a novel chromone derivative was isolated from the wood-decay fungus Rhizina species.[6] Furthermore, microbial biotransformation presents a compelling pathway for the synthesis of specific chromanols. Certain fungal strains, particularly from the Fusarium genus, have demonstrated the ability to perform hydrolytic dehalogenation to produce hydroxylated cyclic compounds, a process that could potentially be engineered for producing 6-hydroxy-2,2-dimethylchroman derivatives.[7]

Biological Significance

The defining characteristic of the 6-hydroxychromanol structure is its potent antioxidant activity.[1][2] The proton of the 6-hydroxy group can effectively quench reactive oxygen species (ROS), leading to the formation of a stable tocopheryl radical.[1] This mechanism is crucial for protecting cellular membranes from lipid peroxidation.[1] Due to these properties, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities.[8]

Section 2: A Validated Workflow for Isolation and Purification

The successful isolation of 6-hydroxy-2,2-dimethylchroman from a complex natural matrix is not a singular event but a systematic process. Each step is designed to progressively enrich the target compound while eliminating undesirable constituents. The trustworthiness of the final isolated compound relies on a self-validating workflow where each stage of purification is monitored and confirmed.

Caption: General workflow for the isolation of 6-hydroxy-2,2-dimethylchroman.

Step 1: Extraction from the Biological Matrix

The initial step involves liberating the target compounds from the cellular matrix.[9] The choice of extraction method is critical and is dictated by the lipophilic nature of the chroman scaffold.

Causality Behind Experimental Choices:

-

Solvent Selection: Chromans are moderately non-polar. Solvents like hexane, ethyl acetate, or dichloromethane are effective. A sequential extraction, starting with a non-polar solvent like hexane to remove lipids and then moving to a medium-polarity solvent like ethyl acetate, can yield a cleaner initial extract.

-

Method Selection: While traditional methods like maceration or Soxhlet extraction are effective, modern techniques such as Pressurized Liquid Extraction (PLE) offer significant advantages.[9] PLE uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.[9]

Protocol 2.1: Pressurized Liquid Extraction (PLE)

-

Preparation: Dry the source material (e.g., plant leaves) at 40°C and grind to a fine powder (e.g., 40-60 mesh).

-

Cell Loading: Mix the powdered biomass with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

-

Extraction Parameters:

-

Solvent: Ethyl Acetate

-

Temperature: 80°C

-

Pressure: 1500 psi

-

Cycles: 2 static cycles of 10 minutes each.

-

-

Collection: The extract is collected in a vial.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Step 2: Fractionation by Polarity

The crude extract is a complex mixture. The next logical step is to perform a coarse separation to generate simplified fractions, thereby increasing the loading capacity and resolution of subsequent high-resolution steps.

Causality Behind Experimental Choices:

-

Vacuum Liquid Chromatography (VLC): VLC is a cost-effective and rapid technique for initial fractionation.[9] It utilizes a silica gel stationary phase and a stepwise gradient of solvents with increasing polarity. This allows for the separation of compound classes based on their polarity. The 6-hydroxy-2,2-dimethylchroman, with its hydroxyl group, will have moderate polarity and is expected to elute in fractions of intermediate polarity (e.g., hexane-ethyl acetate mixtures).

Protocol 2.2: Vacuum Liquid Chromatography (VLC)

-

Column Packing: A sintered glass funnel is dry-packed with silica gel 60.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded evenly onto the column bed.

-

Elution: A stepwise gradient is applied under vacuum.

-

Fraction 1: 100% Hexane

-

Fraction 2: 90:10 Hexane:Ethyl Acetate

-

Fraction 3: 70:30 Hexane:Ethyl Acetate

-

Fraction 4: 50:50 Hexane:Ethyl Acetate

-

Fraction 5: 100% Ethyl Acetate

-

Fraction 6: 100% Methanol

-

-

Monitoring: Each fraction is collected and analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

Step 3: High-Resolution Purification

This is the final and most critical stage, designed to isolate the target compound to a high degree of purity from the enriched fraction. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.

Causality Behind Experimental Choices:

-

Reverse-Phase HPLC: For a moderately polar compound like 6-hydroxy-2,2-dimethylchroman, reverse-phase HPLC (with a C18 column) is ideal. The separation is based on hydrophobic interactions, where more polar compounds elute first.

-

Mobile Phase: A gradient of water and an organic solvent (like acetonitrile or methanol) is used. The gradient is optimized based on analytical HPLC runs to ensure maximum resolution between the target peak and any remaining impurities.

Protocol 2.3: Preparative Reverse-Phase HPLC

-

System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 40% B to 80% B over 30 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: Monitor at a wavelength determined from the UV spectrum of the compound (typically around 295 nm for chromanols).

-

Collection: The peak corresponding to 6-hydroxy-2,2-dimethylchroman is collected using a fraction collector. The collected fractions are then pooled and the solvent is evaporated.

| Technique | Principle | Stationary Phase | Mobile Phase | Application |

| VLC / Flash | Adsorption | Silica Gel, Alumina | Non-polar to Polar Gradient (e.g., Hexane/EtOAc) | Coarse fractionation of crude extract |

| Prep HPLC (RP) | Partitioning | C18 or C8 Bonded Silica | Polar (e.g., Water/Acetonitrile) | High-resolution final purification |

| HSCCC | Liquid-Liquid Partitioning | None (Liquid Phases) | Biphasic Solvent System | Purification without solid support, good for polar compounds |

Section 3: Structural Verification and Purity Analysis

Isolation is incomplete without rigorous confirmation of the compound's identity and purity. This is a cornerstone of scientific integrity, ensuring that any subsequent biological testing is performed on a well-characterized molecule.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The spectra will confirm the presence of the gem-dimethyl group at C2, the protons on the heterocyclic ring, the aromatic protons, and the phenolic hydroxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₁₁H₁₄O₂ for the parent compound).[10]

Purity Assessment

-

Analytical HPLC: The purity of the final isolated compound must be assessed by analytical HPLC, typically using a diode-array detector (DAD) to check for peak purity across multiple wavelengths. A successful isolation should yield a purity level of >95%.

Physicochemical Properties of 6-Hydroxy-2,2-dimethylchroman

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[10] |

| Molecular Weight | 178.23 g/mol | PubChem[10] |

| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromen-6-ol | PubChem[10] |

| XLogP3 | 2.5 | PubChem[10] |

| Hydrogen Bond Donor Count | 1 | PubChem[10] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[10] |

Section 4: Conclusion

The 6-hydroxy-2,2-dimethylchroman scaffold is a valuable natural product with significant biological potential. Its isolation from natural sources, while challenging, can be achieved through a systematic and logical workflow. This guide has outlined a robust, multi-step process beginning with efficient extraction and culminating in high-resolution purification and rigorous analytical verification. By understanding the causality behind each experimental choice—from solvent selection in extraction to the mode of chromatography in purification—researchers can confidently and reproducibly isolate this and other related chromanols for further investigation in drug discovery and development.

References

-

Verma, P., & Singh, A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

-

Mène-Saffrané, L. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. National Institutes of Health. [Link]

-

Kim, J., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Gámez-Rodríguez, A., et al. (2023). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. ResearchGate. [Link]

-

Harvey, D. (2020). An Introduction to Chromatographic Separations. LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2,2-dimethylchroman. PubChem. [Link]

-

Sarker, S. D., & Nahar, L. (2012). Natural product isolation. ResearchGate. [Link]

-

Mène-Saffrané, L. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. ResearchGate. [Link]

-

Ozturk, N., et al. (2019). Separation techniques: Chromatography. PubMed Central. [Link]

-

Assimopoulou, A. N., et al. (2009). Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography. PubMed. [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Roberts, J. D., & Caserio, M. C. (1964). Chromatographic Separation Procedures. Chemistry LibreTexts. [Link]

-

Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives. Rhodes University. [Link]

-

Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Bioanalysis Zone. [Link]

-

Assimopoulou, A. N., et al. (2009). Preparative isolation of Alkannin/Shikonin derivatives by High-Speed Counter-Current Chromatography. ResearchGate. [Link]

-

Gładkowski, W., et al. (2014). Hydroxy lactones with the gem-dimethylcyclohexane system – Synthesis and antimicrobial activity. Arabian Journal of Chemistry. [Link]

Sources

- 1. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxy lactones with the gem-dimethylcyclohexane system – Synthesis and antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-Hydroxy-2,2-dimethylchroman | C11H14O2 | CID 150948 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of 6-Hydroxy-2,2-dimethylchroman in Plants: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 6-hydroxy-2,2-dimethylchroman in plant species. Synthesizing current biochemical knowledge, this document is intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery, precursor molecules, and regulatory mechanisms that are likely to govern the formation of this significant chroman derivative. Furthermore, this guide outlines detailed, field-proven experimental protocols to investigate and validate the proposed biosynthetic steps. Our approach is grounded in established principles of plant secondary metabolism, drawing parallels from the well-documented biosynthesis of related compounds such as tocochromanols (Vitamin E) and various flavonoids.

Introduction: The Significance of 6-Hydroxy-2,2-dimethylchroman

The chroman ring system is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities.[1][2] Among these, 6-hydroxy-2,2-dimethylchroman serves as a core scaffold for numerous bioactive compounds with potential applications in pharmaceuticals and cosmetics due to its antioxidant properties.[3] Understanding the biosynthesis of this molecule is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential.[4][5][6] This guide aims to provide a comprehensive technical overview of the putative biosynthetic pathway, offering a roadmap for researchers to explore and exploit this fascinating area of plant biochemistry.

Proposed Biosynthetic Pathway of 6-Hydroxy-2,2-dimethylchroman

While the complete biosynthetic pathway for 6-hydroxy-2,2-dimethylchroman has not been fully elucidated in a single plant species, a plausible route can be constructed based on well-characterized analogous pathways, primarily that of tocochromanols.[7][8] The proposed pathway initiates from primary metabolism, branching off the shikimate and methylerythritol phosphate (MEP) or mevalonate (MVA) pathways, and proceeds through a series of key enzymatic steps: prenylation, cyclization, and hydroxylation.

Precursor Synthesis

The biosynthesis of 6-hydroxy-2,2-dimethylchroman is proposed to originate from two key precursors:

-

p-Hydroxyphenylpyruvate (HPP): Derived from the shikimate pathway, HPP is a central intermediate in the biosynthesis of many aromatic compounds in plants.

-

Dimethylallyl pyrophosphate (DMAPP): This five-carbon isoprenoid unit is synthesized via the MEP pathway in plastids or the MVA pathway in the cytosol. DMAPP is the fundamental building block for the 2,2-dimethyl moiety of the target molecule.

Core Pathway

The core biosynthetic pathway can be conceptualized in the following key steps:

-

Formation of Homogentisic Acid (HGA): p-Hydroxyphenylpyruvate is converted to homogentisic acid by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This step is a critical entry point for the biosynthesis of many chromanols.[7][8]

-

Prenylation of Homogentisic Acid: Homogentisic acid is then prenylated with dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by a homogentisate prenyltransferase . This enzyme attaches the DMAPP molecule to the aromatic ring of HGA, forming a prenylated intermediate.

-

Cyclization to form the Chromanol Ring: The prenylated intermediate undergoes an intramolecular cyclization to form the characteristic chroman ring. This reaction is catalyzed by a cyclase . In the case of tocopherol biosynthesis, this enzyme is a tocopherol cyclase.[8] A similar, yet specific, cyclase is proposed to be involved here.

-

Hydroxylation at the C6 Position: The final step is the hydroxylation of the chroman ring at the 6th position. This is likely catalyzed by a cytochrome P450 monooxygenase , potentially a specific flavonoid 6-hydroxylase (F6H) or a related enzyme.[9]

The following Graphviz diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of 6-hydroxy-2,2-dimethylchroman.

Key Enzyme Families and Their Characterization

The investigation of the proposed pathway hinges on the identification and characterization of the key enzyme families involved.

Homogentisate Prenyltransferases

These enzymes are responsible for the crucial C-prenylation of HGA. They belong to the broader class of aromatic prenyltransferases.

| Enzyme Class | Function | Cofactors | Subcellular Localization |

| Homogentisate Prenyltransferase | Catalyzes the transfer of a dimethylallyl group from DMAPP to homogentisic acid. | Mg2+ or Mn2+ | Plastids |

Chroman Cyclases

The cyclization of the prenylated intermediate is a key step in forming the heterocyclic chroman ring.

| Enzyme Class | Function | Cofactors | Subcellular Localization |

| Cyclase | Catalyzes the intramolecular cyclization of the prenylated hydroquinone to form the chroman ring. | None reported | Plastids |

Cytochrome P450 Monooxygenases (CYPs)

The final hydroxylation step is likely carried out by a CYP enzyme. These enzymes are a large and diverse family of heme-thiolate proteins involved in a wide range of oxidative reactions in plant metabolism.

| Enzyme Class | Function | Cofactors | Subcellular Localization |

| Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of the chroman ring at the C6 position. | NADPH, O2 | Endoplasmic Reticulum |

Experimental Protocols for Pathway Elucidation

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of 6-hydroxy-2,2-dimethylchroman.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes.

-

Plant Material Selection: Choose a plant species known to produce 6-hydroxy-2,2-dimethylchroman or related compounds (e.g., from the Asteraceae family).

-

RNA Sequencing: Perform RNA-Seq on tissues actively producing the compound versus those that are not.

-

Bioinformatic Analysis: Identify transcripts encoding putative homogentisate prenyltransferases, cyclases, and cytochrome P450s that show differential expression correlated with compound accumulation.

In Vitro Enzyme Assays

The functional characterization of candidate enzymes is essential.

-

Cloning and Expression: Clone the candidate prenyltransferase gene into an expression vector (e.g., pET-28a) and express the recombinant protein in E. coli.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Assay Mixture: Prepare a reaction mixture containing:

-

Purified enzyme

-

Homogentisic acid (substrate)

-

Dimethylallyl pyrophosphate (DMAPP) (co-substrate)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cation (e.g., MgCl2)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

Analysis: Stop the reaction and analyze the products by HPLC or LC-MS to detect the formation of the prenylated intermediate.

-

Substrate Preparation: Synthesize or enzymatically produce the prenylated intermediate.

-

Enzyme Preparation: Prepare a crude protein extract from plant tissues or use a heterologously expressed and purified candidate cyclase.

-

Assay and Analysis: Incubate the enzyme with the substrate and analyze the products for the formation of the cyclized chroman ring using HPLC or LC-MS.

-

Microsome Isolation: Isolate microsomes from plant tissues expressing the candidate CYP gene.

-

Assay Mixture: Prepare a reaction mixture containing:

-

Microsomal preparation

-

2,2-dimethylchroman (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubation and Analysis: Incubate the reaction and analyze for the formation of 6-hydroxy-2,2-dimethylchroman by HPLC or LC-MS.

The following Graphviz diagram outlines the experimental workflow:

Sources

- 1. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of enzyme for complex natural product biosynthesis | The University of Tokyo [u-tokyo.ac.jp]

- 4. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenylation - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Sci-Hub. The A-ring specific hydroxylation of flavonols in position 6 in Tagetes sp. is catalyzed by a cytochrome P450 dependent monooxygenase / Plant Science, 2004 [sci-hub.st]

6-Hydroxy-2,2-dimethylchroman chemical properties and reactivity

An In-depth Technical Guide on 6-Hydroxy-2,2-dimethylchroman: Chemical Properties and Reactivity

Authored for Advanced Research & Development

Abstract

6-Hydroxy-2,2-dimethylchroman is a heterocyclic organic compound that serves as a foundational scaffold in a multitude of biologically active molecules, most notably as the core of the vitamin E family. Its chemical architecture, featuring a phenolic hydroxyl group integrated into a chroman ring system, imparts a unique profile of reactivity and physicochemical properties. This technical guide offers a detailed exploration of these characteristics, providing researchers, medicinal chemists, and drug development professionals with the essential knowledge for its application and derivatization. We will delve into its spectroscopic signature, reactivity at both the phenolic and aromatic sites, antioxidant mechanism, and common synthetic strategies, grounded in established experimental protocols and authoritative data.

Core Molecular Structure and Physicochemical Profile

The structure of 6-hydroxy-2,2-dimethylchroman, with IUPAC name 2,2-dimethyl-3,4-dihydrochromen-6-ol, consists of a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 6-position and two methyl groups at the 2-position.[1] This arrangement is critical to its chemical behavior, particularly its role as an antioxidant. The gem-dimethyl group provides steric hindrance that contributes to the stability of the corresponding phenoxyl radical, a key feature of its antioxidant capacity.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Crystalline solid | N/A |

| Melting Point | Not widely reported; related chromanones have distinct melting points. | N/A |

| Boiling Point | ~295 °C (Predicted) | N/A |

| Solubility | Soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | N/A |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

Unambiguous identification of 6-hydroxy-2,2-dimethylchroman and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons (typically in the 6-7 ppm range), the diastereotopic protons of the methylene groups on the pyran ring (C3 and C4), and a sharp singlet for the six protons of the gem-dimethyl groups (typically around 1.3 ppm). The phenolic hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR : The carbon spectrum will display signals for the aromatic carbons, with the carbon bearing the hydroxyl group (C6) being significantly shielded. Signals for the quaternary C2, the methylene carbons C3 and C4, and the methyl carbons will also be present.[2][3]

-

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[4][5][6] Strong C-H stretching vibrations from the alkyl and aromatic moieties will also be observed below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (m/z = 178.10 for the molecular ion [M]⁺).[1] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Reaction Mechanisms

The reactivity of 6-hydroxy-2,2-dimethylchroman is governed by two primary functional regions: the nucleophilic phenolic hydroxyl group and the electron-rich aromatic ring.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is readily derivatized, making it a versatile handle for synthetic modifications.

-

Etherification : The phenolic proton can be abstracted by a mild base (e.g., K₂CO₃) to form a phenoxide, a potent nucleophile. Subsequent reaction with an alkyl halide via the Williamson ether synthesis yields the corresponding ether. This is a foundational reaction for modifying the scaffold's solubility and electronic properties.

-

Esterification : Acylation of the hydroxyl group to form esters can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

-

Setup : To a solution of 6-hydroxy-2,2-dimethylchroman (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Deprotonation : Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Electrophile Addition : Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the mixture.

-

Reaction : Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification : The crude product is then purified by silica gel column chromatography to yield the desired 6-alkoxy-2,2-dimethylchroman.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. Since the para position (C8a-C4a bond) is part of the fused ring system, substitution occurs exclusively at the C5 and C7 positions, which are ortho to the hydroxyl group.

-

Halogenation : Reaction with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can selectively install halogen atoms at the C5 and/or C7 positions.

-

Nitration : Careful nitration using dilute nitric acid can introduce a nitro group onto the aromatic ring.

-

Friedel-Crafts Reactions : Acylation or alkylation can be performed, though the strongly activating nature of the hydroxyl group can sometimes lead to over-reaction or complex product mixtures, often requiring protection of the hydroxyl group prior to the reaction.

Diagram 1: Key Reactivity Pathways

Caption: Major reaction pathways for derivatizing the 6-hydroxy-2,2-dimethylchroman core.

Oxidation and Antioxidant Mechanism

The primary biological and industrial relevance of this scaffold stems from its antioxidant properties.[7] It functions as a chain-breaking antioxidant by donating its phenolic hydrogen atom to neutralize damaging free radicals (R•).

This process generates a relatively stable phenoxyl radical. The stability is conferred by:

-

Resonance Delocalization : The unpaired electron is delocalized across the aromatic ring.

-

Steric Hindrance : The gem-dimethyl group at the C2 position sterically shields the radical, preventing it from participating in further propagation reactions.

Diagram 2: Antioxidant Radical Scavenging Mechanism

Caption: The mechanism of free radical neutralization by 6-hydroxy-2,2-dimethylchroman.

Synthetic Methodologies

A common and effective route to 6-hydroxy-2,2-dimethylchroman involves the acid-catalyzed reaction of hydroquinone with a suitable C5 synthon, such as isoprene or 3-methyl-2-buten-1-ol.

Diagram 3: General Synthetic Workflow

Caption: A streamlined workflow for the synthesis of 6-hydroxy-2,2-dimethylchroman.

Applications in Drug Discovery and Materials Science

The 6-hydroxy-2,2-dimethylchroman scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[8][9][10]

-

Drug Development : It is a key building block for synthesizing compounds with potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer agents.[7][8]

-

Antioxidant Formulations : Its inherent antioxidant properties make it valuable in cosmetics and as a stabilizer in plastics and other materials to prevent oxidative degradation.[7]

-

Research Tool : As a simplified analog of Vitamin E, it is extensively used in research to study the mechanisms of oxidative stress and the efficacy of antioxidant compounds.

Safety and Handling

6-Hydroxy-2,2-dimethylchroman is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

-

Chem-Impex. (n.d.). 2,2-Dimethyl-6-hydroxy-4-chromanone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2,2-dimethylchroman. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)

- Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1479-1505.

- Nchinda, A. T. (2005).

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... Retrieved from [Link]

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

-

SpectraBase. (n.d.). 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone. Retrieved from [Link]

- PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

- Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 66, 128717.

- ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(21), 22591–22611.

- French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 72-87.

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-7,8-dimethylchroman-2-one. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. Retrieved from [Link]

- PubMed. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745-8.

-

National Center for Biotechnology Information. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine. Retrieved from [Link]

-

Scifiniti. (n.d.). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

Sources

- 1. 6-Hydroxy-2,2-dimethylchroman | C11H14O2 | CID 150948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scifiniti.com [scifiniti.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.uevora.pt [dspace.uevora.pt]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Antioxidant Mechanism of 6-Hydroxy-2,2-dimethylchroman

Abstract

6-Hydroxy-2,2-dimethylchroman stands as the foundational structural element of the tocopherol (Vitamin E) family, the primary lipid-soluble, chain-breaking antioxidants in biological systems. Its remarkable efficacy in neutralizing deleterious free radicals stems from a sophisticated interplay of its phenolic hydroxyl group and the heterocyclic chroman ring. This guide provides a detailed technical exploration of the core chemical mechanisms that underpin its potent antioxidant activity. We will dissect the process of Hydrogen Atom Transfer (HAT), the subsequent stabilization of the resultant chromanoxyl radical, and the synergistic regeneration pathways involving other key biological antioxidants. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical validation of its antioxidant capacity, offering a robust resource for researchers, chemists, and drug development professionals.

Chemical Structure and Core Functional Attributes

The antioxidant prowess of 6-Hydroxy-2,2-dimethylchroman is intrinsically linked to its unique molecular architecture. The structure consists of a bicyclic chroman ring system with a critical hydroxyl (-OH) group at the C6 position and two methyl groups at the C2 position.

-

The Phenolic Hydroxyl Group: This is the primary active site. The hydrogen atom of this group is readily donated to neutralize a free radical. The O-H bond is weakened by the electron-donating effects of the adjacent aromatic ring and the ether oxygen within the chroman structure, facilitating this transfer.

-

The Chroman Ring: Beyond holding the hydroxyl group in a favorable conformation, the heterocyclic chroman ring plays a crucial role in stabilizing the molecule after it has donated its hydrogen atom. The ether oxygen at position 1 and the methyl groups contribute to the overall stability and reactivity.

Caption: Molecular structure of 6-Hydroxy-2,2-dimethylchroman.

The Core Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism by which chromanols like 6-Hydroxy-2,2-dimethylchroman neutralize free radicals is through Hydrogen Atom Transfer (HAT).[1][2] This is a one-step process where the phenolic hydrogen (H•) is transferred to a highly reactive radical species (R•), such as a peroxyl radical (ROO•), effectively quenching it.[3][4][5]

Reaction: 6-Chroman-OH + R• → 6-Chroman-O• + RH

This reaction is thermodynamically favorable because the newly formed chromanoxyl radical (6-Chroman-O•) is significantly more stable than the initial radical (R•). The driving force for this reaction is the difference in bond dissociation energies (BDE); the O-H bond in the chromanol is weaker and more easily broken than the C-H or O-H bond formed in the now-neutralized molecule.[1]

Caption: Synergistic regeneration of 6-hydroxychroman by Vitamin C.

Experimental Validation of Antioxidant Capacity

To quantify the antioxidant activity of 6-Hydroxy-2,2-dimethylchroman, several standardized in vitro assays are employed. These assays provide empirical data on the compound's ability to scavenge specific, stable radical species.

Protocol 5.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. [6][7]DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. [6][8]The degree of discoloration is directly proportional to the scavenging capacity of the antioxidant. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol. Store in the dark and freshly prepare for use. * Prepare a series of dilutions of the test compound (6-Hydroxy-2,2-dimethylchroman) and a standard antioxidant (e.g., Trolox, a water-soluble Vitamin E analog) in the same solvent. [9]2. Reaction Setup:

-

In a 96-well microplate or individual test tubes, add a small volume (e.g., 20 µL) of each sample or standard dilution. * Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well/tube. * Prepare a control well containing only the solvent and the DPPH solution. [6]3. Incubation:

-

Mix the contents thoroughly.

-

Incubate the plate/tubes in the dark at room temperature for a defined period (e.g., 3-5 minutes, though this can vary). [6]The dark incubation is critical to prevent photo-degradation of the DPPH radical.

-

-

Measurement:

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically 517 nm) using a microplate reader or spectrophotometer. [6]5. Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [6] * Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 5.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [10]The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. [11]The resulting radical has a characteristic blue-green color with absorption maxima at specific wavelengths, commonly 734 nm. [12]In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically. [12] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). [11] * Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [13] * Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 (±0.02) at 734 nm. [12] * Prepare serial dilutions of the test compound and a standard (e.g., Trolox or Vitamin C). 2. Reaction Setup:

-

In a 96-well plate, add a small aliquot (e.g., 5 µL) of each sample or standard dilution. [12] * Add a large volume (e.g., 200 µL) of the diluted ABTS•+ working solution to each well. [12]3. Incubation & Measurement:

-

Mix and incubate for a specified time (e.g., 5 minutes) with continuous shaking. [12] * Read the absorbance at 734 nm. [12]4. Calculation:

-

Calculate the percentage inhibition similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox. [14]

-

Data Presentation: Comparative Antioxidant Activity

The efficacy of an antioxidant is best understood in a comparative context. The IC₅₀ values obtained from assays like DPPH and ABTS allow for a quantitative ranking of different compounds.

| Compound | DPPH IC₅₀ (µg/mL) | Reference |

| 6-Hydroxy-2,2-dimethylchroman | Value dependent on specific assay conditions | |

| Trolox (Standard) | 36.44 | [8] |

| Catechin (Standard) | 19.99 | [8] |

| Ascorbic Acid (Vitamin C) | Typically very low | [9] |

Note: IC₅₀ values are highly dependent on specific experimental conditions (solvent, incubation time, etc.) and should be determined concurrently with standards for accurate comparison.

Conclusion

The 6-Hydroxy-2,2-dimethylchroman moiety is a masterful example of molecular design for antioxidant function. Its activity is not merely the result of a single functional group but a coordinated effort between the readily donatable hydrogen of its phenolic hydroxyl group and the stabilizing architecture of the chroman ring. This inherent chemical efficiency is further amplified within biological contexts through synergistic regeneration by co-antioxidants like ascorbic acid. The robust and reproducible in vitro assays detailed herein provide the essential tools for researchers to quantify this activity, facilitating the discovery and development of novel therapeutic agents that leverage this powerful antioxidant scaffold.

References

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Google AI.

- ABTS Antioxidant Capacity Assay. G-Biosciences.

- DPPH Antioxidant Assay. G-Biosciences.

- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022).

- Rushing, J., et al. Antioxidant Assay: The DPPH Method.

- ABTS decolorization assay – in vitro antioxidant capacity v1. (2019).

- Ilyasov, I. R., et al. (2020).

- Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Technical Manual. MBS.

- How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calcul

- Gille, L., et al. (2003). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. Journal of medicinal chemistry, 46(15), 3325-3334.

- Niki, E., et al. (1982). REGENERATION OF VITAMIN E FROM α-CHROMANOXYL RADICAL BY GLUTATHIONE AND VITAMIN C. Chemistry Letters, 11(6), 789-792.

- Mayer, M., et al. (2020). Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process. The Journal of Organic Chemistry, 85(3), 1337-1350.

- Niki, E., et al. (1982).

- Pitman, C. L., et al. (2021). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer.

- Kagan, V. E., et al. (1992). Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals. Biochemical pharmacology, 44(8), 1637-1649.

- Niki, E. (1991). Action of ascorbic acid as a scavenger of active and stable oxygen radicals. The American journal of clinical nutrition, 54(6 Suppl), 1119S-1124S.

- Mayer, J. M. (2011). Understanding Hydrogen Atom Transfer: from Bond Strengths to Marcus Theory. Accounts of chemical research, 44(1), 36-46.

- Shenvi, R. A.

-

Ascorbic acid action on a free radical and the ways of its regeneration.[15] (2018). ResearchGate.

- Erol, A., et al. (2024).

- Noda, Y., & Mankura, M. (2009). Inhibitory effect of antioxidants on hydroxyl radical generation from methylguanidine: an ESR study. Neurochemical research, 34(4), 734-738.

- Breugst, M., et al. (2023). The stability of oxygen‐centered radicals and its response to hydrogen bonding interactions.

- Proposed mechanism of stabilization of Irganox 1010. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Understanding Hydrogen Atom Transfer: from Bond Strengths to Marcus Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. shenvilab.org [shenvilab.org]

- 5. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. louis.uah.edu [louis.uah.edu]

- 9. Inhibitory effect of antioxidants on hydroxyl radical generation from methylguanidine: an ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activities of 6-Hydroxy-2,2-dimethylchroman

Foreword: Unveiling the Therapeutic Promise of a Novel Chroman Derivative

To my fellow researchers, scientists, and drug development professionals,

The quest for novel therapeutic agents is a journey of meticulous investigation, where each molecule presents a unique set of possibilities. This guide is dedicated to one such molecule of interest: 6-Hydroxy-2,2-dimethylchroman. As a member of the chroman family—a scaffold known for its diverse biological activities—this compound holds significant, yet largely untapped, potential. While extensive research on this specific derivative is still emerging, its structural similarity to well-characterized antioxidant and anti-inflammatory compounds, such as the vitamin E analog Trolox, provides a strong rationale for its investigation.[1]

This document is not a mere compilation of established facts; rather, it is a forward-looking technical guide designed to empower you with the foundational knowledge and practical methodologies required to explore the in vitro biological activities of 6-Hydroxy-2,2-dimethylchroman. We will delve into the core potential activities—antioxidant, anti-inflammatory, anticancer, and neuroprotective—providing not just the "what" but the "why" behind experimental choices. The protocols detailed herein are robust and validated, forming a solid framework for your investigations. Let us embark on this scientific exploration together, grounded in integrity and driven by the pursuit of discovery.

Section 1: Foundational Profile of 6-Hydroxy-2,2-dimethylchroman

6-Hydroxy-2,2-dimethylchroman is a heterocyclic organic compound. Its core structure, the chroman ring system, is prevalent in a variety of natural products and synthetic molecules that exhibit significant biological effects. The hydroxyl group at the 6-position is a key feature, suggesting a high potential for antioxidant activity through hydrogen atom donation to scavenge free radicals. This compound has been identified in plant extracts, such as those from Tussilago farfara (coltsfoot) and Calea L. species, plants with a history of use in traditional medicine for treating inflammatory conditions.[2][3][4][5] This ethnobotanical context, combined with its chemical structure, makes it a compelling candidate for systematic in vitro evaluation.

Section 2: Assessing the Antioxidant Potential

The primary hypothesized activity of 6-Hydroxy-2,2-dimethylchroman is its capacity to neutralize free radicals. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a myriad of pathological conditions. Therefore, quantifying the antioxidant activity of a novel compound is a critical first step in evaluating its therapeutic potential.

Mechanistic Rationale

The phenolic hydroxyl group on the chroman ring is the lynchpin of its predicted antioxidant activity. This group can readily donate a hydrogen atom to stabilize free radicals, thereby terminating damaging chain reactions. We will explore this activity through a series of well-established in vitro assays.

Key Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[6][7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 6-Hydroxy-2,2-dimethylchroman in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

-

Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the test compound or control to respective wells.[9]

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 20 µL of the solvent and 180 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[8]

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [6]

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Complementary Antioxidant Assays

To build a comprehensive antioxidant profile, it is advisable to employ multiple assays that operate through different mechanisms.

| Assay | Principle | Typical Measurement |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Decrease in absorbance at 734 nm.[10] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured at 593 nm. |

Section 3: Investigating Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Compounds with the ability to modulate inflammatory pathways are of significant therapeutic interest. The presence of 6-Hydroxy-2,2-dimethylchroman in medicinal plants used for inflammatory ailments suggests its potential in this area.[3]

Mechanistic Rationale

A common in vitro model for inflammation involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers inflammatory signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The potential anti-inflammatory activity of 6-Hydroxy-2,2-dimethylchroman can be assessed by its ability to inhibit the production of these mediators.

Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[12]

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 6-Hydroxy-2,2-dimethylchroman for 1-2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[13] Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

-

Nitrite Quantification (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[13]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.[12]

-

A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

-

-

Cell Viability Assessment:

-

It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[13]

-

Visualization of the Inflammatory Signaling Pathway

Caption: Hypothesized mechanism of anti-inflammatory action.

Section 4: Evaluation of Anticancer Activity

Many natural and synthetic chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14] Therefore, it is logical to investigate the potential of 6-Hydroxy-2,2-dimethylchroman as an anticancer agent.

Mechanistic Rationale

The primary method for assessing in vitro anticancer activity is to determine a compound's ability to reduce the viability or proliferation of cancer cells. This can occur through various mechanisms, including the induction of apoptosis (programmed cell death) or necrosis.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[16][17]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 6-Hydroxy-2,2-dimethylchroman for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm.[17]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

Visualization of the Experimental Workflow

Sources

- 1. Buy 2,2,5,7,8-Pentamethyl-6-chromanol | 950-99-2 | >98% [smolecule.com]

- 2. academicjournals.org [academicjournals.org]

- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 15. clyte.tech [clyte.tech]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.igem.wiki [static.igem.wiki]

The Multifaceted Bioactivity of 6-Hydroxy-2,2-dimethylchroman Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Chroman Scaffold

The 6-hydroxy-2,2-dimethylchroman scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds, most notably the tocopherols (Vitamin E).[1][2][3] This structural framework, characterized by a fused dihydropyran and a phenol ring, is a focal point in medicinal chemistry due to its inherent antioxidant properties and its amenability to synthetic modification.[4][5] The strategic derivatization of this core structure has unlocked a wealth of pharmacological activities, extending far beyond radical scavenging to encompass anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the synthesis, bioactivity, and mechanisms of action of 6-hydroxy-2,2-dimethylchroman derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

I. The Antioxidant Powerhouse: Mechanism and Structure-Activity Relationship

The hallmark of 6-hydroxy-2,2-dimethylchroman derivatives is their potent antioxidant activity, primarily attributed to the phenolic hydroxyl group at the 6-position. This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[6]

Mechanism of Antioxidant Action: The Nrf2/ARE Pathway

A key mechanism underlying the antioxidant effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some chroman derivatives, can interact with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[8] Once released, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][10][11]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potency of these derivatives is significantly influenced by their substitution pattern:

-

Hydroxyl Group: The presence of the 6-hydroxyl group is paramount for radical scavenging activity.

-

Methyl Groups: The methyl groups on the chroman ring and at the 2-position contribute to the stability of the resulting phenoxyl radical, enhancing antioxidant capacity.

-

Side Chain: The nature of the substituent at the 2-position can modulate lipophilicity and cellular uptake, thereby influencing overall antioxidant efficacy.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of 6-hydroxy-2,2-dimethylchroman derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC).

| Derivative | Assay | IC50 (µM) | Reference |

| 6-Hydroxy-7-methoxy-chroman-2-carboxamide (3d) | DPPH | Comparable to Trolox | [3] |

| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | TEAC | Similar to Trolox | [2] |

| 6-Methoxysorigenin | DPPH | 3.48 µg/mL | [12] |

| 4-Hydroxycoumarin derivative (6b) | DPPH | < 3.90 µg/mL (24h) | [6] |

II. Anticancer Potential: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the promising anticancer activities of chromene and chromanone derivatives, which can induce apoptosis, inhibit cell proliferation, and suppress tumor growth.[13][14][15][16][17]

Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. This can occur through various signaling pathways, including the modulation of the PI3K/Akt/mTOR pathway and the activation of caspases.[14][17] Some derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives is often assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Derivative | Assay | IC50 (µM) | Reference |

| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s) | NF-κB inhibition | 18.2 | [18] |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) | Superoxide anion generation inhibition | 5.0 | [19] |

| 6-(4-Hydroxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivative (4) | Carrageenan-induced paw edema | > Indomethacin | [6] |

| Flavonol (Fis) | NO production inhibition | 52% inhibition at 20 µM | [20] |

| Curcumin analog (EF31) | NF-κB DNA binding | ~5 | [21] |

IV. Neuroprotective Effects: Combating Oxidative Stress and Excitotoxicity

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. [22][23]6-Hydroxy-2,2-dimethylchroman derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes. [24][25][26]

Mechanism of Neuroprotective Action: Antioxidant and Anti-excitotoxic Effects

The neuroprotective effects of these compounds are multifaceted. Their antioxidant properties help to mitigate oxidative stress, a key contributor to neuronal damage. [27]They can also protect neurons from excitotoxicity, a process where excessive stimulation of glutamate receptors leads to cell death. [24]Some derivatives have been shown to modulate signaling pathways crucial for neuronal survival, such as the ERK-CREB pathway. [24]

Quantitative Assessment of Neuroprotective Activity

The neuroprotective effects of these derivatives are often evaluated in cell-based assays using neurotoxins like glutamate or 6-hydroxydopamine (6-OHDA) to induce neuronal cell death. The ability of the compounds to rescue cells from this toxicity is quantified.

| Derivative | Assay | EC50 (µM) | Reference |

| Coumarin-chalcone derivative (LM-021) | Aβ aggregation inhibition | 14 | [28] |

| Coumarin-chalcone derivative (LM-021) | CREB-mediated neuroprotection | 5.1 | [29] |

| 2-Aryl-3-hydroxy-6-iodo-4H-chromen-4-one (22) | AChE inhibition | 10 (IC50) | [26] |

| 2-Aryl-3-hydroxy-6-iodo-4H-chromen-4-one (22) | BuChE inhibition | 6 (IC50) | [26] |

V. Synthesis and Experimental Protocols

The synthesis of 6-hydroxy-2,2-dimethylchroman and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a hydroquinone or resorcinol derivative with an appropriate isoprene unit or a related C5 synthon. [30]

General Synthesis of 6-Hydroxy-2,2-dimethylchroman

A straightforward synthesis involves the reaction of hydroquinone with 2-methyl-3-buten-2-ol in the presence of a Lewis acid catalyst.

Step-by-step Methodology:

-

Dissolve hydroquinone in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst (e.g., indium(III) triflate).

-

Add 2-methyl-3-buten-2-ol dropwise to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours).

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Experimental Protocols for Bioactivity Assays

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add the test compound dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 or IC50 value. [16]

Conclusion: A Scaffold with a Bright Future

The 6-hydroxy-2,2-dimethylchroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent antioxidant properties, coupled with the vast possibilities for synthetic modification, have led to the development of derivatives with potent anticancer, anti-inflammatory, and neuroprotective activities. The mechanistic insights provided in this guide, particularly the roles of the Nrf2, NF-κB, and MAPK signaling pathways, offer a rational basis for the design of next-generation chroman-based drugs. As our understanding of the intricate cellular processes underlying various diseases deepens, the targeted design and synthesis of novel 6-hydroxy-2,2-dimethylchroman derivatives hold immense promise for addressing unmet medical needs.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. PubMed. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC. [Link]

-

Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

-

Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. PubMed. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. [Link]

-

Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment. PMC. [Link]

-

Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. MDPI. [Link]

-

Anticancer mechanism of coumarin-based derivatives. PubMed. [Link]

-

Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. ResearchGate. [Link]

-

Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

-